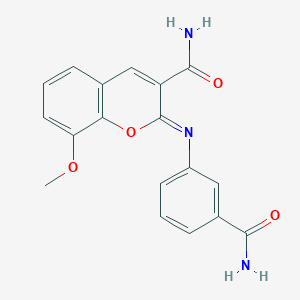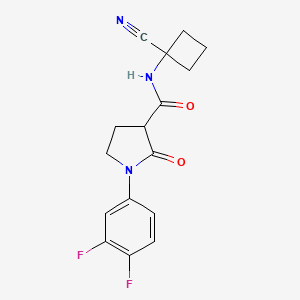
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide, also known as VX-765, is a small molecule inhibitor of caspase-1 and caspase-4. It was first synthesized in 2000 by Vertex Pharmaceuticals and has since been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide is a small molecule inhibitor of caspase-1 and caspase-4, which are enzymes involved in the production of pro-inflammatory cytokines. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various diseases. In neurodegenerative disorders, this compound can reduce the production of pro-inflammatory cytokines and prevent neuronal cell death, which may have neuroprotective effects. In autoimmune diseases, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects. In cancer, this compound can induce apoptosis in cancer cells and inhibit tumor growth, which may have anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide for lab experiments is its specificity for caspase-1 and caspase-4, which allows for targeted inhibition of these enzymes. However, one of the main limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide. One area of research is in the development of more soluble analogs of this compound, which may be more effective in certain experiments. Another area of research is in the development of this compound-based therapies for various diseases, such as neurodegenerative disorders, autoimmune diseases, and cancer. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the intermediates. The first step involves the preparation of 1-(3,4-difluorophenyl)-2-nitroethylene, which is then reacted with N-(1-cyanocyclobutyl)-3-aminopropanoic acid to form the intermediate product. The final step involves the reduction of the nitro group to the corresponding amine, which is then coupled with 2-oxo-1-pyrrolidineacetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and prevent neuronal cell death, which may have neuroprotective effects in these diseases.
This compound has also been studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects in these diseases.
In addition, this compound has been studied for its potential therapeutic applications in cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth, which may have anti-cancer effects.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-3-2-10(8-13(12)18)21-7-4-11(15(21)23)14(22)20-16(9-19)5-1-6-16/h2-3,8,11H,1,4-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOJTAJUWKUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
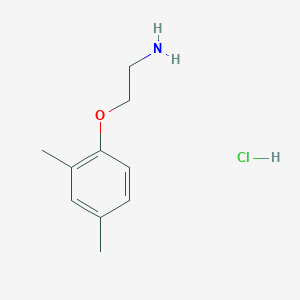
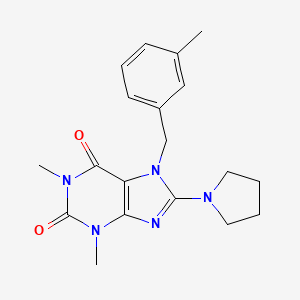
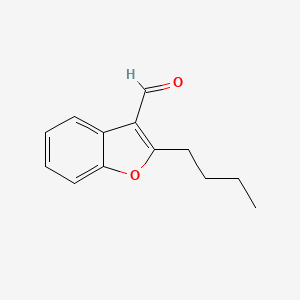
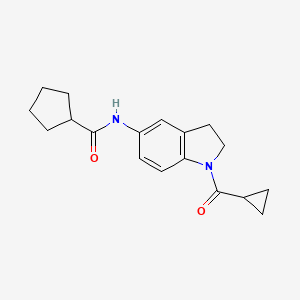
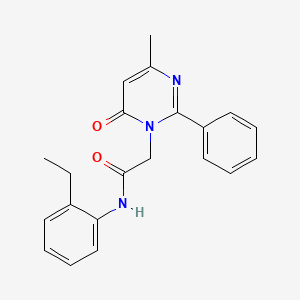
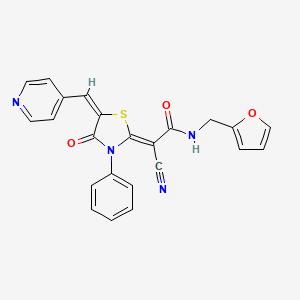
![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)
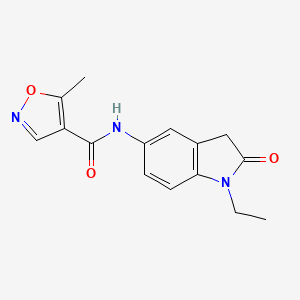
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2486363.png)
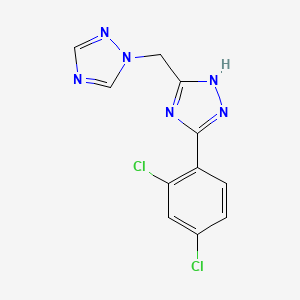
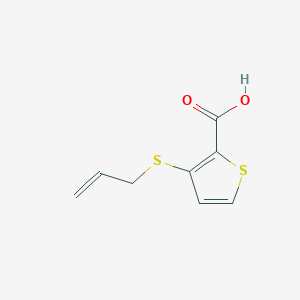
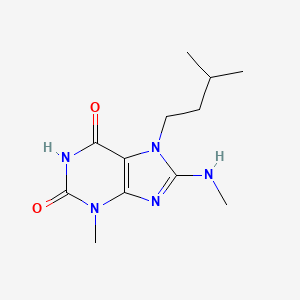
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)
